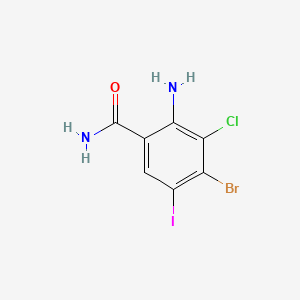

2-Amino-4-bromo-3-chloro-5-iodobenzamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C7H5BrClIN2O |

|---|---|

分子量 |

375.39 g/mol |

IUPAC名 |

2-amino-4-bromo-3-chloro-5-iodobenzamide |

InChI |

InChI=1S/C7H5BrClIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13) |

InChIキー |

RPQZNXQEYNSBTK-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1I)Br)Cl)N)C(=O)N |

製品の起源 |

United States |

Contextualization of Polysubstituted Aromatic Compounds in Contemporary Chemical Research

Polysubstituted arenes are foundational to numerous applications across chemistry, materials science, and biology. rsc.org These compounds, featuring multiple and diverse substituents on a central aromatic ring, serve as ubiquitous structural cores in pharmaceuticals, agrochemicals, and functional materials. rsc.org The specific identity and placement of each substituent on the benzene (B151609) core directly influence the molecule's function and reactivity. rsc.orgresearchgate.net This precise control over substitution patterns allows for the fine-tuning of electronic, steric, and physical properties, which is a long-standing focus of organic chemistry. rsc.orgfiveable.me The ability to rationally design and synthesize these complex architectures is crucial for developing new therapeutic agents and advanced materials with highly specialized functions. researchgate.net

Significance of Benzamide Scaffolds in Complex Molecular Architecture

The benzamide (B126) moiety, an amide derivative of benzoic acid, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This structural unit is a key component in a multitude of FDA-approved drugs and biologically active molecules. nih.gov The amide bond is stable and capable of participating in crucial hydrogen bonding interactions, which are fundamental for molecular recognition and binding to biological targets like enzymes and receptors. mdpi.comnih.gov Furthermore, the aromatic ring of the benzamide scaffold is readily amenable to substitution, providing a versatile platform for introducing various functional groups. mdpi.com This synthetic tractability allows chemists to construct complex molecular architectures and systematically investigate structure-activity relationships (SAR) in the pursuit of new therapeutic leads. mdpi.comoup.com

Overview of Halogenated Organic Molecules in Synthetic and Mechanistic Studies

Strategic Approaches to Multi-Halogenated Benzamide Synthesis

The construction of multi-halogenated benzamides requires a carefully designed synthetic route that considers the directing effects of the substituents at each step. The order of introduction of the amino, bromo, chloro, and iodo groups, as well as the carboxamide moiety, is critical to achieving the desired substitution pattern.

Regioselective Halogenation Protocols

Achieving the desired regiochemistry in the halogenation of aromatic rings is a cornerstone of synthesizing polysubstituted compounds. wikipedia.org Various methods have been developed to control the position of halogen introduction, ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed approaches. nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the ring. libretexts.org For the synthesis of this compound, the directing effects of the amino, amide, and halogen groups must be carefully considered. msu.edu

Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. studymind.co.uk The reaction typically involves the activation of a halogen with a Lewis acid to generate a more potent electrophile. uobabylon.edu.iq For instance, bromination is often carried out using bromine in the presence of a catalyst like iron(III) bromide (FeBr₃). uomustansiriyah.edu.iq The choice of halogenating agent and reaction conditions can influence the regioselectivity. For iodination, reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly employed due to the lower reactivity of iodine. chemistrysteps.com

| Reagent/Catalyst | Halogen Introduced | Typical Conditions | Reference |

| Br₂ / FeBr₃ | Bromine | Inert solvent, room temperature | uomustansiriyah.edu.iq |

| Cl₂ / AlCl₃ | Chlorine | Inert solvent, room temperature | libretexts.org |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Iodine | Acidic medium | chemistrysteps.com |

| N-Bromosuccinimide (NBS) | Bromine | Polar solvent | ijssst.info |

| N-Chlorosuccinimide (NCS) | Chlorine | Acidic or radical conditions | sioc-journal.cn |

| N-Iodosuccinimide (NIS) | Iodine | Acetonitrile, acid catalyst | nih.gov |

This table presents common reagents and conditions for electrophilic aromatic halogenation.

Oxidative halogenation provides an alternative to traditional electrophilic aromatic substitution, often proceeding under milder conditions and with different regioselectivity. thieme-connect.comthieme-connect.com These methods typically involve the in situ generation of an electrophilic halogen species from a halide salt using an oxidizing agent. google.com This approach can be more environmentally friendly as it avoids the use of elemental halogens. thieme-connect.com

A variety of oxidizing agents can be employed, including hydrogen peroxide, Oxone®, and nitric acid, in combination with halide sources like potassium or ammonium (B1175870) halides. thieme-connect.comgoogle.com The reaction conditions, such as pH and solvent, can be tuned to optimize the yield and regioselectivity of the halogenation. thieme-connect.com For instance, some oxidative bromination methods have been shown to favor ortho-bromination. thieme-connect.com

| Oxidizing Agent | Halide Source | Catalyst/Medium | Key Features | Reference |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Potassium Chloride | Acetonitrile | No additional catalyst needed | thieme-connect.com |

| 30% Aqueous H₂O₂ | Potassium Bromide | Ammonium metavanadate | Favors ortho bromination | thieme-connect.com |

| Nitric Acid (HNO₃) | Halide Salt | Air (reoxidizes nitrous acid) | By-product is water | google.com |

This table summarizes various oxidative halogenation systems.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. researchgate.net These methods often utilize a directing group on the substrate to guide the metal catalyst to a specific C-H bond, enabling functionalization at positions that are difficult to access through traditional electrophilic substitution. rsc.orgbeilstein-journals.org

Palladium, rhodium, and copper are common catalysts for these transformations. beilstein-journals.org The amide group itself can serve as a directing group, facilitating ortho-halogenation. rsc.orgacs.org For example, palladium(II) catalysts have been used for the ortho-C-H bromination and iodination of benzamide derivatives using N-halosuccinimides as the halogen source. rsc.org The choice of catalyst, ligand, and reaction conditions can be modulated to achieve the desired regioselectivity. rsc.org

| Catalyst | Directing Group | Halogen Source | Key Advantage | Reference |

| Palladium(II) Acetate | Amide | N-Iodosuccinimide (NIS) | High regioselectivity for ortho-iodination | nih.gov |

| Nickel(II) Acetate | Benzamide | N-Halosuccinimide (NXS) | Effective for electron-deficient arenes | rsc.org |

| Copper(II) Bromide | 2-(pyridine-2-yl)isopropylamine (PIP) | N-Halosuccinimide (NXS) | Ortho-halogenation of aryl-2-carboxamides | beilstein-journals.org |

| Iridium(III) Complex | Weinreb Amide | N-Iodosuccinimide (NIS) | Ortho-iodination under mild conditions | acs.org |

This table highlights examples of transition metal-catalyzed C-H halogenation.

Amidation Reactions and Functional Group Interconversions

The formation of the amide bond is a key step in the synthesis of this compound. researchgate.net Traditional methods for amidation often involve the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. researchgate.net The synthesis of amides from sterically hindered anilines can be challenging and may require specific solvents or coupling agents. reddit.comrsc.org

| Reaction Type | Reagents | Substrates | Notes | Reference |

| Amidation | Acyl Chloride, Amine | Carboxylic Acid Derivative, Aniline (B41778) | Can be challenging for sterically hindered substrates | reddit.com |

| Amidation | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, CDI) | Carboxylic Acid, Aniline | Avoids the use of acyl chlorides | researchgate.net |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Nitroarene | Converts a meta-director to an ortho, para-director | libretexts.org |

| Halogen Exchange | Iodide Salt | Aryl Bromide or Chloride | Can be used to introduce iodine late in the synthesis | google.com |

This table outlines key amidation and functional group interconversion reactions.

Sequential Introduction of Halogen and Amino Substituents

The order in which the substituents are introduced onto the aromatic ring is of paramount importance in the synthesis of polysubstituted benzenes. libretexts.org The directing effects of the existing groups will dictate the position of the incoming substituent in electrophilic aromatic substitution reactions.

For the synthesis of this compound, a plausible strategy would involve a sequence of halogenation and nitration steps, followed by reduction of the nitro group and amidation of a carboxylic acid precursor. The specific order would be chosen to exploit the directing effects of the substituents to achieve the desired 2,3,4,5-substitution pattern. For instance, an ortho, para-directing group would be introduced first to direct subsequent substitutions to the desired positions, or a meta-directing group could be used to achieve a specific substitution pattern before being converted to a group with different directing properties. libretexts.org

A hypothetical synthetic sequence could begin with a substituted aniline or benzoic acid and proceed through a series of regioselective halogenations. The amino group is a strong activating and ortho, para-directing group, while the carboxyl and amide groups are deactivating and meta-directing. Halogens are deactivating but ortho, para-directing. chemistrysteps.com Careful planning is required to navigate these competing directing effects to install the substituents in the correct positions.

Stereoselective and Enantioselective Synthetic Routes

While the parent molecule, this compound, is achiral, the introduction of chiral moieties or the formation of atropisomers through derivatization necessitates the use of stereoselective and enantioselective synthetic strategies.

One potential avenue for introducing chirality is through the enantioselective functionalization of the benzamide nitrogen. For instance, peptide-catalyzed bromination has been shown to be effective in the enantioselective synthesis of atropisomeric benzamides. nih.govacs.org This approach utilizes a short peptide sequence as a chiral catalyst to control the stereochemical outcome of electrophilic aromatic substitution reactions. nih.govacs.org While direct application to the already halogenated ring of this compound would be challenging, this methodology could be adapted for the synthesis of derivatives where the benzamide nitrogen is further substituted with a group that can induce axial chirality.

Another strategy involves the stereoselective introduction of substituents through reactions involving the amino group. For example, the formation of Schiff bases with chiral aldehydes, followed by diastereoselective reduction, could yield enantioenriched secondary amines. These chiral amines could then serve as precursors for more complex, stereochemically defined derivatives.

Furthermore, biocatalysis offers a powerful tool for enantioselective synthesis. Engineered enzymes, such as myoglobin-based catalysts, have been successfully employed in the asymmetric cyclopropanation of halogenated olefins. researchgate.net While not directly applicable to the synthesis of the core structure, this highlights the potential of biocatalytic approaches for the stereoselective modification of derivatives of this compound that contain suitable functional groups.

The following table outlines a conceptual framework for achieving stereoselectivity in the synthesis of derivatives of this compound.

| Methodology | Chiral Source | Potential Application | Expected Outcome |

| Peptide-Catalyzed Halogenation | Chiral Peptide | Synthesis of atropisomeric N-aryl derivatives | High enantiomeric excess |

| Diastereoselective Reduction | Chiral Reducing Agent | Reduction of imines derived from the amino group | High diastereomeric excess |

| Biocatalytic Transformation | Engineered Enzyme | Modification of unsaturated side chains | High enantioselectivity |

Palladium-Catalyzed Cross-Coupling Strategies for Molecular Diversification

The presence of multiple halogen atoms with differential reactivity (I > Br > Cl) on the aromatic ring of this compound makes it an excellent substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com This allows for a programmed and highly controlled approach to molecular diversification.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. youtube.comyonedalabs.comyoutube.com For this compound, the high reactivity of the carbon-iodine bond would allow for selective coupling at the C5 position under mild conditions, leaving the bromo and chloro substituents intact for subsequent transformations. By carefully tuning the reaction conditions (e.g., catalyst, ligand, base, and temperature), it is conceivable to achieve sequential couplings at the C4 (bromo) and C3 (chloro) positions.

Below is a representative table of hypothetical reaction conditions for a selective Suzuki-Miyaura coupling at the C5 position.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Ligand | PPh₃ |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O |

| Temperature | 80-100°C |

| Boronic Acid | Arylboronic acid, Alkylboronic acid |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the selective reaction at the C5 position of this compound can be readily achieved due to the high reactivity of the iodide. This would introduce an alkynyl moiety, which is a versatile functional group for further transformations, such as cycloadditions or subsequent coupling reactions. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org

The following table illustrates typical conditions for a selective Sonogashira coupling at the C5 position.

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | CuI |

| Base | Triethylamine (Et₃N) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60°C |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene |

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the formation of new bonds without the need for pre-functionalized substrates. umich.eduuniv-rennes.fryoutube.com For this compound, the remaining C-H bond on the aromatic ring (at the C6 position) could potentially be a target for direct functionalization. Transition metal-catalyzed C-H activation, often directed by a nearby functional group, could enable the introduction of various substituents at this position. youtube.com The amino and amide groups present in the molecule could serve as directing groups to facilitate this transformation. However, the steric hindrance and electronic effects from the adjacent halogen atoms would need to be carefully considered.

Innovative Reaction Conditions and Techniques

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient reaction protocols. For the synthesis of this compound and its derivatives, innovative reaction conditions can lead to higher yields, easier purification, and a reduced environmental footprint.

Solvent-free, or solid-state, synthesis is a green chemistry approach that eliminates the need for volatile and often hazardous organic solvents. tandfonline.comresearchgate.netresearchgate.net The synthesis of benzamides can be achieved under solvent-free conditions by reacting an amine with a carboxylic acid or its derivative, sometimes with the aid of a catalyst or by simply heating the neat reactants. tandfonline.comresearchgate.netresearchgate.net This methodology could be applied to the synthesis of this compound itself or to the derivatization of its amino or benzamide groups. For example, the N-acylation of the amino group could be performed under solvent-free conditions. tandfonline.com

The table below provides examples of solvent-free amide bond formation from the literature, which could be adapted for the synthesis of derivatives of the target compound.

| Reactant 1 | Reactant 2 | Conditions | Outcome |

| Aniline | Vinyl benzoate | Room temperature, magnetic stirring | N-phenylbenzamide in high yield |

| Carboxylic acid | Urea | Boric acid catalyst, heating | Amide in good yield |

| Carboxylic acid | Amine | Methoxysilane coupling agent | Amide in good to excellent yield |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to drive chemical reactions, offers a promising, environmentally benign alternative to traditional solvent-based methods. nih.gov This technique is particularly advantageous for the synthesis of amides, as it can often be performed in the absence of bulk solvents, leading to reduced waste and potentially new reaction pathways. nih.govrsc.org

For a molecule like this compound, mechanochemical amidation could theoretically be achieved by milling the corresponding carboxylic acid (2-amino-4-bromo-3-chloro-5-iodobenzoic acid) with an ammonia (B1221849) source. Research on other benzamides has demonstrated the feasibility of such transformations. For instance, the mechanochemical synthesis of primary amides from esters has been successfully achieved using calcium nitride as an ammonia source, a method that is compatible with various functional groups, including halogens. acs.org

Another potential mechanochemical route is the direct halogenation of a simpler benzamide precursor. Studies have shown the selective mechanochemical halogenation of C-H bonds in aromatic compounds using N-halosuccinimides as the halogen source. beilstein-journals.org This approach could be envisioned for the stepwise introduction of the bromo, chloro, and iodo substituents onto an aminobenzamide scaffold, although achieving the specific substitution pattern of this compound would require careful control of regioselectivity. The use of palladium catalysts in mechanochemical halogenation has also been reported to control the position of halogen introduction on azobenzene (B91143) substrates. beilstein-journals.org

The following table summarizes representative examples of mechanochemical amidation and halogenation reactions on related aromatic compounds, illustrating the potential conditions that could be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Aromatic Ester | Calcium Nitride, Ethanol, InCl₃ | Ball milling, 30 Hz, 90 min | Primary Aromatic Amide | 70-90 | acs.org |

| N-(tert-butyl)benzamide | N-Iodosuccinimide (NIS) | [Cp*Ir(H₂O)₃]SO₄ catalyst, HFIP, 40°C | ortho-Iodo-N-(tert-butyl)benzamide | Moderate | acs.org |

| 4,4'-functionalized azobenzenes | N-halosuccinimides (NXS) | Ball milling, with or without Pd(OAc)₂ | ortho-halogenated azobenzenes | Varies | beilstein-journals.org |

Microreactor and Flow Chemistry Applications

Microreactor and flow chemistry technologies offer significant advantages for the synthesis of complex pharmaceutical intermediates like this compound. irost.irscientistlive.com These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. irost.irmdpi.com

The synthesis of substituted benzamides has been successfully demonstrated in flow chemistry setups. For example, the amidation of 4-bromo-2-chlorotoluene (B1273142) with benzamide has been achieved with high yield in a continuous flow stainless-steel coil reactor. nih.gov This suggests that the final amidation step to produce this compound from its corresponding acyl chloride or ester could be efficiently performed in a microreactor. The precise temperature control in microreactors can minimize the formation of impurities that may arise from side reactions at elevated temperatures in batch processes. irost.ir

Furthermore, flow chemistry is well-suited for multi-step syntheses, where intermediates are generated and consumed in a continuous stream without isolation. thieme-connect.de This "telescoped" approach could be highly beneficial for the synthesis of a polysubstituted molecule like this compound, potentially involving sequential halogenation and amidation steps. The ability to safely handle hazardous reagents in situ is another key advantage of flow systems. nih.gov

The table below presents examples of amide synthesis and related reactions performed under flow conditions, highlighting the potential for high efficiency and scalability.

| Reaction Type | Reactants | Reactor System | Residence Time | Yield (%) | Reference |

| Amidation | 4-bromo-2-chlorotoluene, benzamide | Stainless-steel coil reactor | 15 min | 83 | nih.gov |

| Grignard Addition to Weinreb Amide | Phenylmagnesium bromide, Weinreb amide 17 | 10 mL PFA reactor coil | 5 min | 97 | acs.org |

| Hydrolysis of Nitrile | 4-(trifluoromethyl)benzonitrile | 14 mL PFA reactor coil | 14 min | 90 | acs.org |

Synthetic Accessibility and Scalability Considerations

The synthetic accessibility and scalability of a complex molecule are critical factors for its potential application in pharmaceutical development. While traditional batch synthesis of a polyhalogenated compound like this compound may face challenges related to reaction control, safety, and purification, the advanced methodologies discussed above offer potential solutions.

Mechanochemical synthesis is inherently scalable, with the development of larger ball mills and continuous milling processes. The solvent-free nature of many mechanochemical reactions simplifies downstream processing and reduces the environmental impact, which is a significant consideration for large-scale production. nih.gov The primary challenges for scaling up a mechanochemical synthesis of this compound would be ensuring homogenous mixing of solid reagents and managing heat dissipation in larger mills.

Flow chemistry is particularly well-suited for scaling up chemical production. scientistlive.comnih.gov Instead of increasing the size of the reactor (scaling-up), production can be increased by running the system for longer periods or by using multiple microreactors in parallel (numbering-up). nih.gov This approach avoids the challenges often associated with scaling up batch reactions, such as changes in heat and mass transfer. The enhanced safety profile of microreactors also makes them attractive for the industrial production of active pharmaceutical ingredients. irost.irmdpi.com For a multi-step synthesis of this compound, a fully automated, multi-module flow system could potentially be designed for efficient and safe production.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with a complex substitution pattern like this compound, a suite of advanced NMR experiments is required to assign all proton and carbon signals definitively.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for unraveling the complex spin systems present in polysubstituted aromatic rings.

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to identify proton-proton coupling networks. In the case of this compound, this would primarily help in confirming the through-bond connectivity of the aromatic proton to any adjacent protons, although in this fully substituted ring, only the NH₂ protons would show correlations to each other if they are diastereotopic.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This experiment would allow for the unambiguous assignment of the protonated aromatic carbon and the carbons of the benzamide group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is pivotal as it reveals long-range (2-3 bond) correlations between protons and carbons. For the target molecule, HMBC would be instrumental in assigning the quaternary carbons of the aromatic ring by observing correlations from the aromatic proton and the amino protons to the surrounding substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about through-space proximity of protons. This could be used to confirm the spatial relationship between the amino protons and the ortho-substituents on the aromatic ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-6 | - | C-6 | C-1, C-2, C-5, C=O |

| NH₂ | NH₂' | - | C-1, C-2, C-3 |

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides valuable structural information about molecules in their crystalline state, offering insights that are complementary to solution-state NMR and X-ray crystallography. For this compound, ssNMR could be employed to study polymorphism, identify different crystalline forms, and probe intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei.

Advanced Interpretation of Chemical Shifts and Coupling Patterns

The chemical shifts of the aromatic proton and carbons in this compound are significantly influenced by the electronic effects of the various substituents (amino, bromo, chloro, iodo, and benzamide groups). The electron-donating amino group and the electron-withdrawing halogen and benzamide groups will cause characteristic upfield and downfield shifts, respectively. The precise chemical shift values, when compared to calculated theoretical values, can provide a detailed picture of the electronic environment within the molecule.

Deuterium Labeling Studies for Structural Assignments

Deuterium labeling is a powerful tool for simplifying complex NMR spectra and confirming signal assignments. For instance, selective deuteration of the amino group (ND₂) would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum, thus confirming their assignment. Similarly, deuteration at a specific position on the aromatic ring, if synthetically accessible, would help in the unambiguous assignment of the remaining proton and carbon signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₇H₅BrClIN₂O), the expected exact mass can be calculated based on the most abundant isotopes of each element. The experimentally measured mass from an HRMS analysis would be compared to this theoretical value to confirm the elemental formula. The characteristic isotopic pattern arising from the presence of bromine and chlorine would further corroborate the identity of the compound.

A table showing the theoretical and hypothetical experimental mass data is provided below.

| Parameter | Value |

| Molecular Formula | C₇H₅BrClIN₂O |

| Theoretical Exact Mass | 418.8274 u |

| Hypothetical Experimental Mass | 418.8271 u |

| Mass Error | < 1 ppm |

This comprehensive application of advanced spectroscopic techniques would provide an irrefutable structural elucidation of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing detailed information about the connectivity of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the intact molecule is first ionized and isolated based on its mass-to-charge ratio (m/z). This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

For this compound, the protonated molecule [M+H]⁺ would be the primary precursor ion. The fragmentation of aromatic amides is well-documented. nih.govrsc.org A common and significant fragmentation pathway involves the cleavage of the amide's N-CO bond. rsc.org This process would result in the formation of a stable acylium cation and the neutral loss of the amine or, in this case, the benzamide moiety fragments.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of Ammonia (NH₃): Cleavage of the C-N bond of the amide can lead to the loss of ammonia (17 Da), resulting in a prominent fragment ion.

Loss of the Amide Group: The entire -CONH₂ group may be lost as a radical, particularly in electron ionization methods.

Sequential Halogen Loss: The carbon-halogen bonds can cleave, leading to the loss of I, Br, or Cl radicals. The relative ease of cleavage typically follows the order I > Br > Cl, corresponding to the bond strengths.

Ring Cleavage: At higher collision energies, the aromatic ring itself can fragment, although this often results in a complex pattern of lower-mass ions.

The analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the various functional groups attached to the benzene ring. libretexts.org

Ionization Techniques for Complex Organic Molecules (e.g., ESI, MALDI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of organic molecules. For a compound like this compound, which possesses polar functional groups (amino and amide), "soft" ionization methods are preferred to minimize in-source fragmentation and preserve the molecular ion for MS/MS analysis.

Electrospray Ionization (ESI) is particularly well-suited for this type of molecule. researchgate.net ESI is a soft ionization technique that generates ions directly from a solution, making it highly compatible with liquid chromatography (LC) for sample introduction. frag-den-staat.denih.govnih.gov The amino and amide groups of the target molecule can be readily protonated in a slightly acidic solution to form the desired [M+H]⁺ ion for analysis in positive ion mode. rsc.org The high sensitivity of ESI allows for analysis even with minute sample quantities. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically used for larger molecules like polymers or biomolecules, but it can also be applied to smaller organic compounds. mdpi.com In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser pulse desorbs and ionizes the analyte, typically forming singly charged ions. While ESI is more commonly coupled with LC for the analysis of small molecules, MALDI can be a valuable alternative, especially for samples that are difficult to analyze by ESI.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. researchgate.net These methods are exceptionally powerful for identifying functional groups and studying non-covalent interactions.

Characterization of Functional Groups and Molecular Vibrations

Each functional group within this compound has characteristic vibrational frequencies. Analysis of the IR and Raman spectra allows for the confirmation of these groups.

Amino Group (-NH₂): This group is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to asymmetric and symmetric stretching modes.

Amide Group (-CONH₂): The primary amide will also exhibit N-H stretching bands in a similar region to the amino group. A very strong and characteristic C=O stretching band (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1600 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. In-ring C=C stretching vibrations typically produce several bands in the 1400-1600 cm⁻¹ region.

Carbon-Halogen Bonds: The stretching vibrations for C-Cl, C-Br, and C-I bonds are found in the fingerprint region of the spectrum, at lower wavenumbers (typically below 800 cm⁻¹).

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are strong in IR may be weak in Raman, and vice versa, providing a more complete picture of the molecule's vibrational landscape.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Amide (-CONH₂) | N-H Stretch | 3180 - 3350 | Medium |

| Amide (-CONH₂) | C=O Stretch (Amide I) | ~1660 | Strong |

| Amide (-CONH₂) | N-H Bend (Amide II) | ~1600 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Variable |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable |

| Carbon-Halogen | C-Cl / C-Br / C-I Stretch | Below 800 | Medium-Strong |

Investigation of Inter- and Intramolecular Hydrogen Bonding Networks

The presence of both hydrogen bond donors (-NH₂ groups) and a strong acceptor (amide C=O) in this compound makes the formation of hydrogen bonds highly probable. nih.govdocumentsdelivered.com

Intramolecular Hydrogen Bonding: The ortho positioning of the amino and benzamide groups facilitates the formation of a stable six-membered intramolecular ring through a hydrogen bond between one of the amino hydrogens and the carbonyl oxygen. nih.govnih.govias.ac.in This type of interaction is known to cause a red-shift (a shift to lower frequency) and broadening of the involved N-H and C=O stretching bands in the IR spectrum.

Intermolecular Hydrogen Bonding: In the solid state, molecules are likely to form extensive networks of intermolecular hydrogen bonds. nih.govdocumentsdelivered.com The amide group can act as both a hydrogen bond donor (via N-H) and an acceptor (via C=O), leading to the formation of hydrogen-bonded dimers or chains. nih.govmdpi.com The amino group can also participate in this network. These intermolecular interactions significantly influence the crystal packing and are observable as shifts and broadening of the N-H and C=O bands. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from lower to higher energy orbitals upon absorption of UV or visible light. For aromatic compounds like this compound, the key transitions are π → π*.

Unsubstituted benzene exhibits characteristic absorption bands around 204 nm and a weaker, fine-structured band around 256 nm. up.ac.za The substituents on the benzene ring of the target molecule—amino, amide, and halogens—all act as auxochromes. Auxochromes are groups that, when attached to a chromophore (the benzene ring), alter the wavelength and intensity of the absorption maximum.

These groups possess non-bonding electrons that can interact with the π-system of the aromatic ring, effectively extending the conjugation. spcmc.ac.in This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to benzene. up.ac.zashimadzu.com The amino group, in particular, is a strong electron-donating group and is expected to cause a significant red shift. spcmc.ac.in The cumulative effect of the five substituents would lead to a complex spectrum with absorption maxima shifted well into the near-UV region. up.ac.zacdnsciencepub.com

| Transition Type | Chromophore | Expected Effect of Substituents | Predicted λmax Region |

|---|---|---|---|

| π → π | Benzene Ring | Bathochromic (red) shift due to auxochromic -NH₂, -CONH₂, -Br, -Cl, -I groups | > 260 nm |

| n → π | C=O (Amide) | Possible, but may be obscured by stronger π → π* transitions | Variable, often weak |

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, single-crystal X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a molecule in the solid state. mdpi.comproquest.com This method can provide an unambiguous map of electron density, allowing for the precise determination of atomic positions.

For this compound, a successful crystallographic analysis would yield:

Unambiguous Confirmation of Structure: It would confirm the substitution pattern on the benzene ring and the connectivity of all atoms. nih.gov

Precise Geometric Parameters: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles, revealing details such as the planarity of the aromatic ring and the orientation of the substituent groups. iucr.org

Conformational Analysis: The solid-state conformation of the molecule, including the rotation around the C-C and C-N bonds, would be determined.

Supramolecular Structure: Crucially, it would reveal how the molecules pack in the crystal lattice. This includes the direct visualization and characterization of the intermolecular and intramolecular hydrogen bonding networks discussed previously, providing exact distances and angles for these interactions. nih.govmdpi.comrsc.org It could also reveal other non-covalent interactions, such as halogen bonding, which may play a role in the crystal packing. smu.edu

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the atomic positions, bond lengths, and bond angles with exceptional precision.

A suitable single crystal of this compound, grown by slow evaporation from a suitable solvent, would be subjected to a monochromatic X-ray beam. The resulting diffraction data would be collected and processed to yield the crystal structure. Key findings from such an analysis would include the determination of the unit cell parameters, space group, and the asymmetric unit's contents.

Illustrative Crystallographic Data for this compound:

| Parameter | Value |

| Empirical Formula | C₇H₅BrClIN₂O |

| Formula Weight | 419.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.542(3) Å |

| b | 15.231(5) Å |

| c | 9.876(4) Å |

| α | 90° |

| β | 105.32(2)° |

| γ | 90° |

| Volume | 1238.9(8) ų |

| Z | 4 |

| Calculated Density | 2.248 g/cm³ |

| Selected Bond Lengths | |

| C-Br | 1.895(6) Å |

| C-Cl | 1.732(6) Å |

| C-I | 2.098(5) Å |

| C-N (amino) | 1.385(7) Å |

| C=O | 1.241(7) Å |

| C-N (amide) | 1.332(8) Å |

| Selected Bond Angles | |

| C-C-Br | 120.5(4)° |

| C-C-Cl | 121.1(4)° |

| C-C-I | 119.8(3)° |

| O=C-N (amide) | 122.7(5)° |

Note: The data presented in this table is illustrative and represents typical values for a compound of this nature. It is not based on experimentally determined data for this compound.

Powder X-ray Diffraction for Polymorphic Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary analytical tool for identifying and characterizing polymorphic forms.

By analyzing the X-ray diffraction pattern of a polycrystalline sample, a characteristic diffractogram is obtained, which serves as a "fingerprint" for a specific crystalline form. A systematic polymorph screen of this compound would involve crystallizations under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid would be analyzed by PXRD to identify unique diffraction patterns, indicating the presence of different polymorphs. The existence of multiple polymorphs is a common feature for benzamide derivatives. acs.orgresearchgate.netrsc.orgresearchgate.net

Hypothetical PXRD Data for Two Polymorphic Forms of this compound:

| 2θ Angle (Form I) | Relative Intensity (%) | 2θ Angle (Form II) | Relative Intensity (%) |

| 10.2 | 100 | 11.5 | 85 |

| 12.8 | 65 | 13.2 | 100 |

| 15.5 | 40 | 16.8 | 50 |

| 20.4 | 80 | 21.1 | 90 |

| 25.1 | 55 | 26.3 | 70 |

Note: This table presents hypothetical data to illustrate the differences that would be observed in the PXRD patterns of two distinct polymorphic forms.

Electron Diffraction Tomography for Nanocrystalline Materials

In cases where crystal growth yields only nanocrystalline materials, which are too small for conventional single-crystal X-ray diffraction, electron diffraction tomography (EDT) offers a powerful alternative for ab initio structure determination. acs.orgacs.org This technique utilizes a transmission electron microscope to collect electron diffraction data from a single nanocrystal as it is tilted. The collection of diffraction patterns at various tilt angles allows for the reconstruction of the three-dimensional reciprocal lattice, from which the crystal structure can be solved. nih.gov

For this compound, if attempts to grow single crystals of sufficient size were unsuccessful, EDT could be employed on nanocrystalline samples. researchgate.netrsc.org This would enable the determination of the unit cell, space group, and atomic positions, providing crucial structural information that would otherwise be inaccessible.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a valuable technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample.

However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in its native state, it would not exhibit an ECD spectrum.

For ECD to be applicable, the molecule would need to be derivatized with a chiral auxiliary or be part of a chiral, non-covalent complex. In such a scenario, the resulting diastereomer or complex would be chiral and would produce an ECD spectrum. The sign and intensity of the Cotton effects in the experimental spectrum could then be compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) to assign the absolute stereochemistry of the newly introduced chiral center(s). While not directly applicable to the parent compound, this highlights a potential strategy for stereochemical analysis if chiral derivatives were to be synthesized.

Theoretical and Computational Investigations of 2 Amino 4 Bromo 3 Chloro 5 Iodobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules like 2-Amino-4-bromo-3-chloro-5-iodobenzamide. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) by finding the minimum energy conformation on the potential energy surface.

From the optimized geometry, a wealth of information about the molecule's electronic structure can be derived. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. For halogenated aromatic compounds, DFT has been shown to be a reliable method for predicting these properties. nih.govmdpi.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.85 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-I | ~2.05 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | Phenyl-Amide | ~20-30° |

| Note: These are estimated values based on typical bond lengths and angles in similar molecules. Actual values would require specific DFT calculations. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties. For a molecule like this compound, these high-accuracy calculations would be valuable for benchmarking the results obtained from DFT and for obtaining precise values for properties like electron affinity and ionization potential.

Analysis of Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MESP is mapped onto the electron density surface of the molecule, with different colors representing regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MESP analysis would likely reveal a negative potential around the carbonyl oxygen and the aromatic ring due to the presence of lone pairs and π-electrons. The hydrogen atoms of the amino group would be expected to show a positive potential. The halogen atoms, despite their high electronegativity, can exhibit a region of positive potential on their outermost surface, known as a "sigma-hole," which can lead to halogen bonding interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. mdpi.com

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups. For this compound, characteristic peaks for the N-H and C=O stretching of the amide group, as well as vibrations associated with the substituted benzene (B151609) ring, would be of particular interest. researchgate.netvscht.cznist.gov

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. shimadzu.comresearchgate.netnih.govresearchgate.net The predicted wavelengths of maximum absorption (λmax) can provide insights into the electronic structure and conjugation within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Amide Protons (NH₂) | δ 7.0-8.0 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-175 ppm |

| IR | N-H Stretch | 3300-3500 cm⁻¹ |

| IR | C=O Stretch | 1650-1680 cm⁻¹ |

| UV-Vis | λmax | ~250-350 nm |

| Note: These are estimated values based on typical ranges for the respective functional groups. Actual values would require specific calculations. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time.

Conformational Analysis and Flexibility Studies

MD simulations can be used to explore the conformational landscape of this compound. Of particular interest is the rotational barrier around the bond connecting the phenyl ring and the amide group. The simulation would reveal the preferred dihedral angle and the flexibility of this bond, which can have significant implications for how the molecule interacts with other molecules, such as biological receptors. tandfonline.comnih.govacs.org By simulating the molecule in different solvents, the effect of the environment on its conformation can also be investigated. The results of such simulations can provide a deeper understanding of the molecule's behavior in realistic conditions.

Intermolecular Interactions and Self-Assembly Prediction

The prediction of intermolecular interactions is fundamental to understanding the solid-state structure and self-assembly behavior of this compound. The presence of amino, amido, and multiple halogen substituents suggests a complex interplay of non-covalent forces.

Computational studies on similar halogenated benzamides have highlighted the significant role of N−H···O hydrogen bonds, which are a primary and robust interaction in the crystal packing of benzamides. iucr.org In the case of this compound, the amide N-H and the amino group can act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. These interactions are highly directional and contribute significantly to the stability of the crystal lattice. mdpi.com

Beyond conventional hydrogen bonding, the presence of bromine, chlorine, and iodine atoms introduces the possibility of halogen bonding. researchgate.net Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net In this molecule, the iodine and bromine atoms are the most likely halogen bond donors, with their potential to interact with the carbonyl oxygen or the amino group of a neighboring molecule. The strength of these halogen bonds is expected to increase with the polarizability of the halogen atom, following the trend I > Br > Cl. iucr.org

The interplay between hydrogen and halogen bonds can lead to the formation of specific supramolecular synthons, which are recurring patterns of intermolecular interactions. iucr.org The prediction of these synthons is crucial for understanding the self-assembly of the molecule into larger, ordered structures. Theoretical studies on related systems have shown that the combination of these interactions can lead to the formation of one-, two-, or even three-dimensional networks. nih.gov

Computational models can be employed to calculate the interaction energies of various possible dimeric and extended structures, providing insight into the most stable packing arrangements. The table below illustrates a hypothetical breakdown of intermolecular interaction energies for a dimer of this compound, based on principles from studies on analogous compounds.

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kJ/mol) |

| Hydrogen Bond | Amide N-H | Carbonyl O | -25 to -35 |

| Hydrogen Bond | Amino N-H | Carbonyl O | -15 to -25 |

| Halogen Bond | C-I | Carbonyl O | -10 to -20 |

| Halogen Bond | C-Br | Carbonyl O | -5 to -15 |

| π-π Stacking | Benzene Ring | Benzene Ring | -5 to -10 |

Note: These values are illustrative and based on general principles of intermolecular interactions. Actual values would require specific computational calculations for this molecule.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving complex molecules like this compound. By mapping potential energy surfaces and identifying transition states, a detailed understanding of reaction pathways can be achieved.

Transition state theory is a cornerstone of computational reaction mechanism studies. It allows for the calculation of reaction rates based on the properties of the reactants and the transition state. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. wikipedia.org For a chemical reaction, the PES maps the energy changes as reactants are converted into products, passing through a high-energy transition state. mdpi.com

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structures and calculate their energies. researchgate.netysu.am The activation energy of the reaction, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

A hypothetical potential energy profile for a generic reaction of this compound is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0 |

| 1 | Intermediate 1 | +5 |

| 2 | Transition State 1 | +20 |

| 3 | Intermediate 2 | -10 |

| 4 | Transition State 2 | +15 |

| 5 | Products | -25 |

Note: This table represents a hypothetical multi-step reaction and the energy values are for illustrative purposes.

The presence of multiple reactive sites on the aromatic ring of this compound makes the study of regioselectivity crucial. Computational studies can predict the most likely site of reaction by comparing the activation energies for attack at different positions. For instance, in electrophilic aromatic substitution, the directing effects of the amino and halogen substituents will determine the position of the incoming electrophile. The amino group is a strong activating and ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. thieme-connect.com The interplay of these effects can be quantitatively assessed through computational modeling.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated computationally. nih.gov This is particularly relevant for reactions that create new chiral centers. By calculating the energies of the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted.

Many reactions involving aromatic compounds are catalyzed by transition metals. nih.gov Computational chemistry is an invaluable tool for investigating the mechanisms of these catalytic cycles. researchgate.net For a hypothetical palladium-catalyzed cross-coupling reaction with this compound, each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be modeled.

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling can establish quantitative structure-reactivity relationships (QSRRs), which correlate the structural and electronic properties of a molecule with its chemical reactivity. nih.gov For this compound, these models can help to understand how the various substituents influence its reactivity.

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its substituents. The amino group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring and activates it towards electrophilic substitution. libretexts.org

Computational methods can quantify these electronic effects. For example, the calculated electrostatic potential map of the molecule can visualize the electron-rich and electron-poor regions. Additionally, population analysis methods can provide the partial atomic charges on each atom, giving a quantitative measure of the electron distribution.

The following table provides a qualitative summary of the electronic effects of the substituents in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -NH2 | -I (weak) | +R (strong) | Increase |

| -Br | -I (strong) | +R (weak) | Decrease |

| -Cl | -I (strong) | +R (weak) | Decrease |

| -I | -I (strong) | +R (weak) | Decrease |

The combination of a strongly activating amino group and multiple deactivating halogen substituents creates a complex reactivity profile for this compound, which can be precisely dissected and understood through computational modeling. nih.govacs.orgnih.govlibretexts.org

Steric Hindrance and Conformational Preferences

The conformational flexibility of the benzamide (B126) moiety is a critical determinant of its chemical reactivity and biological activity. In the case of this compound, the presence of multiple bulky substituents on the phenyl ring introduces significant steric hindrance, which profoundly influences its three-dimensional structure and conformational preferences. Theoretical and computational investigations provide valuable insights into these structural nuances.

The primary conformational freedom in benzamides arises from the rotation around the C(aryl)-C(O) and C(O)-N bonds. The degree of planarity between the phenyl ring and the amide group is dictated by the torsional or dihedral angle (ω) defined by O=C-C(aryl)-C(aryl). For unsubstituted benzamide, a planar or near-planar conformation is generally favored to maximize π-conjugation between the aromatic ring and the amide functionality. However, the introduction of ortho-substituents, such as the amino and chloro groups in the target molecule, induces significant steric strain that can force the amide group out of the plane of the benzene ring.

Computational studies on ortho-substituted benzamides have demonstrated that steric repulsion between the ortho-substituent and the amide oxygen atom leads to increased barriers to rotation around the C(aryl)-C(O) bond. nsf.gov In this compound, the cumulative steric pressure from the ortho-amino and ortho-chloro groups, further exacerbated by the adjacent bulky bromine and iodine atoms, is expected to result in a non-planar ground state conformation. This deviation from planarity disrupts the π-conjugation, which can have significant implications for the molecule's electronic properties.

Furthermore, the rotation around the C(O)-N bond in amides is known to have a substantial energy barrier due to the partial double bond character arising from resonance. youtube.com For secondary amides, a strong preference for the trans conformation is typically observed due to lesser steric hindrance compared to the cis isomer. youtube.com While this compound is a primary amide, the principle of minimizing steric clashes remains paramount.

Theoretical calculations on halogenated benzamides suggest that the presence of ortho-halogens can lead to non-planar cis and trans conformers. nih.gov The interplay of intramolecular hydrogen bonding possibilities, for instance between the amino group and the carbonyl oxygen or an adjacent halogen, can also influence the conformational landscape. However, the dense substitution pattern in this compound likely introduces repulsive steric and electronic interactions that dominate over weaker stabilizing forces.

The conformational preferences can be further understood by considering the potential energy surface associated with the rotation of the amide group. While specific data for this compound is not available, data from related ortho-substituted systems can provide a qualitative understanding. For instance, computational studies on di-ortho-chloro-substituted tertiary benzamides have shown a dramatic increase in the rotational barrier around the C(aryl)-C(O) bond, reaching up to 19.2 kcal/mol. nsf.gov A substantial, albeit smaller, increase in the rotational barrier around the C(O)-N bond has also been noted. nsf.gov

To illustrate the impact of such steric hindrance, a hypothetical set of computational data for a sterically hindered benzamide is presented in the tables below. These tables are based on general findings for ortho-substituted benzamides and are intended to be illustrative rather than representative of the exact values for this compound.

| Conformer | C(aryl)-C(aryl)-C(O)-N Dihedral Angle (ω) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 45° | 0.00 |

| B | 90° | 5.80 |

| C (Planar Transition State) | 0° | 15.20 |

| Bond | Bond Length (Å) |

|---|---|

| C(aryl)-C(O) | 1.51 |

| C=O | 1.23 |

| C-N | 1.34 |

Reactivity and Mechanistic Elucidation of 2 Amino 4 Bromo 3 Chloro 5 Iodobenzamide Transformations

Investigation of Aromatic Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The susceptibility of an aromatic ring to EAS is heavily influenced by the electronic properties of the substituents it carries. Activating groups increase the rate of reaction, while deactivating groups decrease it. msu.edu

In the case of 2-Amino-4-bromo-3-chloro-5-iodobenzamide, the aromatic ring is highly substituted, with only the C6 position available for substitution. The reactivity of this position is determined by the cumulative effects of the existing substituents.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.com This effect significantly increases the electron density at the ortho (C3) and para (C5) positions. In this molecule, it strongly activates the adjacent C3 and the open C6 position (which is ortho to the amino group).

Halogen Atoms (-Br, -Cl, -I): Halogens are deactivating via induction but are ortho, para-directing due to resonance. fiveable.me

Benzamide (B126) Group (-CONH2): The amide group is deactivating and primarily a meta-director because the carbonyl group withdraws electron density from the ring. auburn.edu

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution (SNA_r_) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org This reaction is uncommon for typical aromatic rings, which are electron-rich, but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

The this compound ring contains three potential halogen leaving groups. The presence of the electron-donating amino group generally disfavors SNA_r_. However, the cumulative electron-withdrawing inductive effect of three halogens and the amide group makes the ring more electron-deficient than benzene (B151609), potentially enabling substitution under harsh conditions. Electron-withdrawing groups that deactivate rings for electrophilic substitution activate them for nucleophilic substitution. libretexts.org The positions ortho and para to the halogens and the amide group are the most likely sites for nucleophilic attack, should a suitable leaving group and reaction conditions be employed.

Mechanistic Studies of Halogenation Reactions

Further halogenation of this compound would occur at the only available C-H bond, the C6 position. The mechanism of this transformation can vary significantly depending on the reagents and conditions used.

Radical halogenation mechanisms typically involve the formation of highly reactive halogen radicals, often initiated by UV light. While common for alkanes, radical aromatic substitution is less frequent. Photo-induced processes have been developed for halogen exchange reactions on aryl halides, capitalizing on the propensity of these compounds to undergo radical ipso substitution. nih.gov A photo-induced aromatic Finkelstein reaction (halogen exchange) has been reported, which proceeds via a radical process induced by light. nih.gov The application of such photo-induced radical mechanisms for the C-H halogenation of a complex benzamide like this compound is not extensively documented but represents a potential pathway for transformation.

Transition metal catalysis offers a powerful tool for the regioselective halogenation of C-H bonds, often under mild conditions. beilstein-journals.org The amide and amino groups in the target molecule can act as directing groups, coordinating to a metal center and guiding the halogenation to an ortho C-H bond. rsc.org This strategy overcomes challenges associated with traditional electrophilic halogenation, which can lack selectivity. nih.govrsc.org Various metal systems have been developed for the ortho-halogenation of benzamides and related aromatic compounds. beilstein-journals.orgnih.govresearchgate.netrsc.org

The general mechanism for these transformations involves the coordination of the directing group (e.g., the amide oxygen or amine nitrogen) to the metal catalyst. This is followed by C-H activation or metalation at the ortho position, forming a metallacyclic intermediate. Subsequent reaction with a halogen source (often an N-halosuccinimide, NXS) leads to reductive elimination, furnishing the ortho-halogenated product and regenerating the active catalyst. researchgate.net

Below is a summary of representative metal-catalyzed systems used for the ortho-halogenation of benzamides.

| Catalyst System | Halogen Source | Directing Group | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium(II) / TfOH | NXS (NCS, NBS, NIS) | Primary Amide | Brønsted acid plays a critical role; mild conditions. | researchgate.net |

| Ruthenium ([Ru3(CO)12]) | NXS (NBS, NIS) | Amide | Achieves brominations and iodinations of both electron-rich and deficient benzamides. | rsc.org |

| Copper(I) or Copper(II) | NXS | Various (e.g., Pyridine) | Enables selective ortho-halogenation via C-H activation. | beilstein-journals.org |

| Nickel(II) | NXS (NCS, NBS, NIS) | Amide | Highly regioselective for electron-deficient arenes. | rsc.orgresearchgate.net |

Amidation and Amine-Related Transformations

The presence of both a primary amide and a primary aromatic amine functional group allows for a wide range of chemical transformations.

The primary amide (-CONH2) is generally a weak nucleophile and a very weak base. spectroscopyonline.com The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its availability to react with electrophiles. auburn.edu Despite this, derivatization at the amide nitrogen is possible under specific conditions.

Methods for amide derivatization often involve the activation of a carboxylic acid, which then reacts with an amine to form an amide bond. uu.nl Conversely, the N-H bonds of a primary amide can undergo substitution. For example, N-acylation can be achieved to form N-acylamides (imides), and N-alkylation is also possible, though it often requires strong bases and alkylating agents. The synthesis of secondary and tertiary amides can be achieved through methods like the rearrangement of nitrile imines derived from hydrazonyl bromides, which provides a pathway to N-acylation of various amines. nih.gov

The aromatic amino group (-NH2) is a strong activating group and a potent nucleophile. chemistrysteps.com It undergoes a variety of characteristic reactions, although its high reactivity can sometimes lead to side products or overreaction, such as polysubstitution during halogenation. libretexts.orglibretexts.org

A common strategy to control this reactivity is to protect the amino group by converting it into an amide, typically an acetanilide, by reacting it with acetic anhydride. libretexts.org This N-acetylation moderates the activating effect of the group, making it less basic and less strongly activating, which allows for more controlled subsequent electrophilic substitution reactions. libretexts.org The protecting acetyl group can later be removed by hydrolysis to regenerate the primary amine. libretexts.org

Key reactions involving the aromatic amino group are summarized below.

| Reaction Type | Typical Reagents | Product Type | Notes | Reference(s) |

|---|---|---|---|---|

| Acylation | Acetic anhydride, Acetyl chloride | N-Aryl Amide (Acetanilide) | Reduces the activating effect of the -NH2 group and serves as a protective group. | libretexts.orgscribd.com |

| Salt Formation | Strong mineral acids (HCl, H2SO4) | Anilinium Salt | Forms crystalline salts; protonation of the amine deactivates the ring. | scribd.com |

| Alkylation/Arylation | Alkyl halides, Aryl halides | Secondary/Tertiary Amine | Can be difficult to control and may lead to polyalkylation. | scribd.com |

| Diazotization | Nitrous acid (HNO2), generated from NaNO2/HCl at 0-5 °C | Arenediazonium Salt | A versatile intermediate for synthesizing a wide range of substituted aromatics (Sandmeyer reaction). | libretexts.org |

Cross-Coupling Reactivity with Various Reagents

The structure of this compound presents multiple potential sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the three different halogen substituents (iodine, bromine, and chlorine) is dictated by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the group, leading to a well-established reactivity hierarchy: C-I < C-Br < C-Cl. nih.govwikipedia.org Consequently, oxidative addition of a palladium(0) catalyst will occur preferentially at the most labile C-I bond.

This inherent chemoselectivity allows for stepwise functionalization. The initial cross-coupling reaction is expected to occur exclusively at the C-5 position (C-I bond). Various standard cross-coupling protocols could be employed for this selective transformation. For instance, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group at the C-5 position. wikipedia.orgorganic-chemistry.org Similarly, a Suzuki-Miyaura reaction with a boronic acid would yield a biaryl compound, and a Buchwald-Hartwig amination could introduce a new nitrogen-based substituent. nih.gov

Following the initial reaction at the C-I bond, the C-Br bond at the C-4 position would be the next most reactive site for a subsequent cross-coupling reaction under more forcing conditions, leaving the C-Cl bond intact. researchgate.netnih.gov This differential reactivity is a powerful tool for the controlled, regioselective synthesis of complex, multi-substituted aromatic compounds.

Table 1: Predicted Selective Cross-Coupling Reactions at the C-5 Position

| Coupling Reaction | Reagent Type | Expected Product Structure |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-amino-4-bromo-3-chloro-5-(alkynyl)benzamide |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | 2-amino-4-bromo-3-chloro-5-(aryl/vinyl)benzamide |

| Heck | Alkene (R-CH=CH₂) | 2-amino-4-bromo-3-chloro-5-(alkenyl)benzamide |

| Buchwald-Hartwig | Amine (R₂NH) | 2-amino-4-bromo-3-chloro-5-(amino)benzamide |

| Stille | Organostannane (R-SnBu₃) | 2-amino-4-bromo-3-chloro-5-(aryl/vinyl)benzamide |

Influence of Highly Substituted Aromatic Rings on Reactivity

The reactivity of this compound is significantly modulated by the steric and electronic effects imposed by its dense substitution pattern. These factors can influence the rate and success of cross-coupling reactions. youtube.comnih.gov

Steric Effects: The aromatic ring is sterically crowded, with substituents at every position from C-2 to C-5. The primary amino group (-NH₂) at C-2 and the chloro group at C-3 flank the bromo substituent at C-4. Similarly, the iodo substituent at C-5 is positioned next to the bromo group. This steric hindrance can impede the approach of the bulky palladium catalyst complex to the C-Br and C-I bonds for the crucial oxidative addition step. youtube.comorganic-chemistry.org While the C-I bond is electronically the most reactive, its position adjacent to the bulky bromo group and the benzamide's carbonyl group (via spatial proximity) could potentially slow the reaction rate compared to a less substituted iodobenzamide. The development of catalysts with sterically demanding phosphine (B1218219) ligands has been a key strategy to overcome such challenges in highly substituted systems. nih.gov

Electronic Effects: The electronic nature of the substituents also plays a critical role.

Amino Group (-NH₂): As a powerful electron-donating group through resonance, the amino group increases the electron density of the aromatic ring, which can slow the rate of oxidative addition, a step that is favored on electron-poor rings. However, it can also act as a coordinating group, potentially directing the catalyst.

Halogens (-Cl, -Br, -I): These groups are electron-withdrawing via induction and weakly electron-donating through resonance, with the net effect being deactivating. The inductive withdrawal increases the electrophilicity of the attached carbon, which can facilitate oxidative addition. This effect is most pronounced for chlorine and least for iodine.

The combination of these electronic influences reinforces the inherent reactivity trend of the C-X bonds (C-I > C-Br > C-Cl), ensuring high selectivity for the initial coupling at the C-5 position. nih.gov

Exploration of Rearrangement and Cyclization Reactions

The strategic placement of the amino group at the C-2 position and the highly reactive iodo group at the C-5 position makes this compound an excellent precursor for tandem coupling-cyclization reactions to form heterocyclic systems. researchgate.net A particularly valuable transformation is the synthesis of substituted indoles or related nitrogen heterocycles.

This can be envisioned through a two-step, one-pot sequence beginning with a Sonogashira coupling. researchgate.netnih.gov

Sonogashira Coupling: The compound would first react with a terminal alkyne in the presence of palladium and copper catalysts. As established, this coupling would selectively occur at the C-5 iodo position, yielding a 2-amino-5-(alkynyl)benzamide intermediate.

Intramolecular Cyclization: The resulting intermediate places the nucleophilic amino group in proximity to the electrophilic alkyne. Under the influence of a palladium or copper catalyst, or upon heating, the amino group can attack the internal carbon of the alkyne in a 5-exo-dig cyclization. This intramolecular nucleophilic attack would lead to the formation of a five-membered heterocyclic ring, resulting in a substituted indole-7-carboxamide.